Procyanidin B6
Overview
Description
Procyanidin B6 is a B type proanthocyanidin, which is a catechin-(4α→6)-catechin dimer . It can be found in grape seeds and in beer . It has a role as a metabolite .
Synthesis Analysis
The synthesis of Procyanidin B6 involves the condensation of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin at pH 5 under ambient conditions to give the all-trans-[4,8]- and [4,6]-bi-[ (+)-catechins] (procyanidins B3 and B6) the all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[ (+)-catechins] (procyanidin C2 and isomer) . A new, simple method for the stereoselective synthesis of procyanidin B6, a (+)-catechin-(4-6)-(+)-catechin dimer, by Lewis acid-catalyzed intramolecular condensation has been reported .
Molecular Structure Analysis
The molecular formula of Procyanidin B6 is C30H26O12 . The IUPAC name is (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Procyanidin B6 include the removal of the 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3’4’-tetra-O-TBDMS-(+)-catechin using trifluoroacetic acid, leading to the “regio-controlled” synthesis of procyanidin B6 . The 5-hydroxyl group of the 7,3’,4’-tri-O-TBDMS-(+)-catechin nucleophile and the 3-hydroxyl group of 5,7,3’,4’-tetra-O-benzylated-(+)-catechin electrophile were connected with an azelaic acid .
Physical And Chemical Properties Analysis
Procyanidin B6 has a molecular weight of 578.5 g/mol . It is a hydroxyflavan, a proanthocyanidin, and a biflavonoid . It is functionally related to a (+)-catechin .
Scientific Research Applications
Hair Growth Promotion
Procyanidin B6 has been identified as a potential agent for promoting hair growth. In studies involving humans, the application of procyanidin B6 resulted in a significant increase in hair count and diameter, suggesting its effectiveness as a treatment for male pattern baldness. These findings were confirmed through double-blind clinical trials where no adverse side effects were observed (Kamimura, Takahashi, & Watanabe, 2000; Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).
Obesity and Metabolic Health
Research has shown that procyanidin B6 can mitigate obesity and its related risk factors in animal models. It was found to reduce body weight gain, improve lipid profiles, and increase energy expenditure in mice on a high-fat diet. Additionally, it modulated the gut microbiota, indicating a potential role in managing obesity and related metabolic disorders (Zheng, Huang, Zhao, Xu, Sheng, Luo, & He, 2018; Su, Li, Hu, Xie, Ke, Zheng, & Chen, 2018).
Antioxidant and Anti-Inflammatory Properties
Procyanidin B6 exhibits significant antioxidant and anti-inflammatory properties. In particular, its activation of peroxisome proliferator-activated receptor γ (PPARγ) in macrophages leads to enhanced expressions of M2 macrophage markers, which are involved in anti-inflammatory responses. This highlights its potential for treating metabolic inflammatory diseases (Tian, Yang, Yao, Qian, Liu, Xie, Ma, Nie, Lai, Xiao, & Wang, 2019).
Oral Health Applications
Procyanidin B6 has shown promise in treating various oral diseases due to its pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory effects. Its potential against oral diseases like dental caries, periodontitis, and endodontic infections has been highlighted, especially considering the advancements in drug delivery systems to enhance bioavailability (Chen, Wang, Yu, Wang, Tian, & Zhu, 2022).
Wound Healing
Procyanidins, including B6, demonstrate potential benefits in wound healing. Studies on human cells have shown that procyanidins can aid in cellular proliferation, migration, and exhibit antibacterial and anti-inflammatory activities, which are crucial for effective wound healing (Ferni, 2022).
Anticancer Properties
Procyanidin B6 has been found to induce apoptosis in tumor cells through the activation of the mitochondrial pathway. This was particularly observed in studies involving apple procyanidins, which showed inhibition of the growth of transplanted mouse melanoma and mammary tumor cells and increased the survival rate of the host mice (Miura, Chiba, Kasai, Nozaka, Nakamura, Shoji, Kanda, Ohtake, & Sato, 2007).
Adiposity and Insulin Resistance
Procyanidin B6 has been found to modulate adiposity and insulin resistance. Its effects on adipocytes, lipid synthesis, and glucose uptake suggest a protective role in conditions like obesity and insulin resistance (Pinent, Bladé, Salvadó, Blay, Pujadas, Fernández-Larrea, Arola, & Ardévol, 2006).
Future Directions
Procyanidins, including Procyanidin B6, are found in many edible plants and exhibit interesting biological activities . They have attracted a great deal of attention because of their strong antioxidant activity and wide range of interesting biological functions . Therefore, future research could focus on further exploring the biological activities and potential health benefits of Procyanidin B6.
properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISZFQPFDAPGI-ZBRHZRBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028815 | |
Record name | Procyanidin B6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procyanidin B6 | |
CAS RN |
12798-58-2 | |
Record name | Procyanidin B6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12798-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001028815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Procyanidin B6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ77QV8UB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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